molecular formula C6H15NO B126090 D-Leucinol CAS No. 53448-09-2

D-Leucinol

Katalognummer: B126090
CAS-Nummer: 53448-09-2
Molekulargewicht: 117.19 g/mol
InChI-Schlüssel: VPSSPAXIFBTOHY-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Applications

1. Chiral Building Block in Synthesis
D-Leucinol serves as a chiral building block in organic synthesis, facilitating the creation of complex molecules and organometallic complexes. Its unique chiral configuration is crucial for asymmetric synthesis, making it valuable in the pharmaceutical industry.

2. Enzyme Mechanisms and Protein-Ligand Interactions
In biochemical research, this compound is employed to study enzyme mechanisms and protein-ligand interactions. It interacts with the L-type amino acid transporter 1 (LAT1), which is essential for its cellular uptake and subsequent activation of the mechanistic target of rapamycin complex 1 (mTORC1). This pathway is pivotal in regulating cell growth and metabolism.

Medical Applications

3. Antimicrobial Properties
Research has indicated that this compound can enhance the efficacy of antimicrobial peptides. A notable study modified an antimicrobial peptide derived from Odorrana schmackeri with this compound, resulting in significantly improved antibacterial activity against Gram-positive bacteria and enhanced anticancer properties. The Minimum Inhibitory Concentration (MIC) for the modified peptide was approximately ten times more effective than the original.

4. Anticancer Activity
this compound's role in cancer treatment has been investigated through various studies. For instance, it has been shown to influence cellular pathways involved in cancer cell proliferation and survival. Modified peptides incorporating this compound demonstrated selective cytotoxicity against cancer cells while sparing healthy cells .

5. Neurological Applications
this compound exhibits potential as an anti-seizure agent. Studies have shown that it can terminate ongoing seizures effectively, even outperforming traditional medications like diazepam without sedative effects . This positions this compound as a promising candidate for developing new treatments for epilepsy.

Antimicrobial Peptide Modification

  • Study Overview : Modified an antimicrobial peptide (B1OS) with this compound.
  • Results :
    • Original peptide MIC: 32-128 μM
    • Modified peptide MIC (B1OS-D-L): Approximately ten times more effective
    • Enhanced killing speed against lung cancer cells with minimal cytotoxicity to normal cells.

Anti-Seizure Effects

  • Study Overview : Evaluated the effects of this compound on seizure activity in rats.
  • Findings :
    • Terminated seizures effectively post-onset.
    • Suppressed ongoing seizures comparably to diazepam without sedation .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
ChemistryChiral building blockEssential for asymmetric synthesis
BiologyEnzyme mechanismsInteracts with LAT1; activates mTORC1
MedicineAntimicrobial peptidesEnhanced efficacy against Gram-positive bacteria
Cancer treatmentSelective cytotoxicity against cancer cells
Neurological treatmentsEffective anti-seizure properties

Wirkmechanismus

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

D-Leucinol can be synthesized through several methods. One common approach involves the reduction of leucine derivatives. For instance, the reduction of N-tert-butoxycarbonyl-L-leucinal using lithium aluminum hydride in anhydrous ethyl ether at low temperatures yields this compound . Another method involves the condensation of functionalized nitriles with amino alcohols in the presence of a Lewis or Bronsted acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of metal catalysts and specific reaction environments to facilitate the efficient production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

D-Leucinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often involve the use of halogenating agents or other nucleophiles under controlled conditions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions can produce simpler alcohols .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to D-Leucinol include:

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This chiral specificity makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .

Biologische Aktivität

D-Leucinol, a derivative of the amino acid leucine, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, metabolic effects, and implications in health and disease.

Overview of this compound

This compound is an amino acid analog that exhibits unique biological properties compared to its L-enantiomer. Its structural differences influence its interaction with biological systems, making it a subject of interest in pharmacological studies. Research indicates that modifications involving this compound can enhance the efficacy of peptides and other compounds in treating infections and cancers.

Case Study: Antimicrobial Peptide Modification

A significant study evaluated the effects of this compound when incorporated into an antimicrobial peptide derived from Odorrana schmackeri. The modified peptide, referred to as B1OS-D-L, demonstrated enhanced antibacterial activity against Gram-positive bacteria and exhibited remarkable anticancer properties.

  • Minimum Inhibitory Concentration (MIC) Results :
    • Original peptide (B1OS): MIC = 32-128 μM
    • Modified peptides:
      • B1OS-L (L-leucine): MIC = significantly lower than B1OS
      • B1OS-D-L (D-leucine): MIC = approximately ten times more effective than B1OS

The study concluded that the incorporation of this compound significantly increased the killing speed against lung cancer cells with minimal cytotoxicity to normal cells. After 2 hours of treatment at 10 μM concentration, no viable H838 cells remained .

Research indicates that this compound can influence cellular pathways involved in cancer cell proliferation and survival. The modification of peptides with D-amino acids like this compound alters their interaction with cellular receptors and enzymes, potentially leading to enhanced therapeutic effects.

  • In vitro Studies :
    • This compound-modified peptides showed reduced viability in various cancer cell lines.
    • Notably, the cytotoxicity was selective, sparing healthy cells while effectively targeting tumor cells.

Impact on Growth and Erythropoiesis

This compound has been studied for its role in metabolic processes, particularly concerning growth factors and erythropoiesis. A multicenter pilot study on L-leucine (which shares metabolic pathways with this compound) indicated improvements in growth metrics among patients with Diamond Blackfan anemia (DBA), suggesting that leucine derivatives could have similar benefits .

  • Study Findings :
    • 16% of participants showed complete or partial erythroid response.
    • Significant increases in weight and height percentiles were observed in a subset of patients.

Teratogenic Effects and Congenital Heart Disease

Recent studies have also highlighted potential teratogenic effects associated with elevated leucine levels during pregnancy. Specifically, increased maternal leucine levels were linked to congenital heart disease (CHD) risks in offspring through mechanisms involving embryonic signaling pathways . This finding underscores the importance of understanding the broader implications of amino acid metabolism during critical developmental periods.

Summary Table: Biological Activities of this compound

Activity Observation Reference
AntimicrobialEnhanced activity against Gram-positive bacteria
AnticancerSelective cytotoxicity towards cancer cells
ErythropoiesisPotential improvements in anemia-related growth
Teratogenic RiskLinked to congenital heart disease via signaling

Eigenschaften

IUPAC Name

(2R)-2-amino-4-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSSPAXIFBTOHY-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101044482
Record name (2R)-2-Amino-4-methyl-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101044482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53448-09-2
Record name (2R)-2-Amino-4-methyl-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101044482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D(-)-Leucinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Leucinol
Reactant of Route 2
D-Leucinol
Reactant of Route 3
D-Leucinol
Reactant of Route 4
D-Leucinol
Reactant of Route 5
D-Leucinol
Reactant of Route 6
D-Leucinol
Customer
Q & A

Q1: How is D-Leucinol used in the development of pharmaceuticals?

A1: this compound serves as a key starting material in the synthesis of various pharmaceutical compounds. For instance, it plays a crucial role in creating a potent CX3CR1 antagonist, a potential treatment for multiple sclerosis []. This antagonist is labeled with different isotopes (e.g., [2′-14C], [3′, 5′-3H], [1-14C], and [4-14C]) to facilitate research and development. These labeled forms enable scientists to track the drug's distribution and metabolism within the body, crucial for understanding its efficacy and safety [].

Q2: Can this compound be used to create catalysts for chemical reactions?

A2: Yes, this compound can be used to synthesize chiral metal complexes that exhibit catalytic properties. For example, reacting D-(+)-leucinol with nickel(II) chloride or L-(-)-leucinol with cobalt(II) acetate tetrahydrate yields complexes capable of catalyzing the Henry reaction []. This reaction is essential for forming carbon-carbon bonds, highlighting this compound's versatility in organic synthesis.

Q3: Are there any studies on the structural properties of compounds derived from this compound?

A3: Yes, researchers have characterized the structure of compounds incorporating this compound. One example is a chiral zinc-nitrogen coordination compound synthesized using this compound and hexahydropyridinepropionitrile []. This compound, characterized using single-crystal X-ray diffraction, demonstrated catalytic activity in the nitrile silylation of benzaldehyde []. Such structural studies provide insights into the compound's properties and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.